6-bromo-3-(4-(3-methyl-4-(m-tolyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
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Description
6-bromo-3-(4-(3-methyl-4-(m-tolyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H27BrN4O3 and its molecular weight is 499.409. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
- Synthesis and antimicrobial studies of quinazoline derivatives have shown that some compounds exhibit promising antibacterial and antifungal activities. These activities were evaluated against various bacteria such as Escherichia coli and Salmonella typhi, and fungi like Aspergillus niger and Penicillium chrysogenum (Vidule, 2011).
Anticancer Potential
- Novel quinazolinone derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, including MCF-7 and HeLa, showing significant cytotoxicity, which highlights their potential as anticancer agents (Poorirani et al., 2018).
Chemical Synthesis and Modification
- The synthesis of various quinazoline and piperazine derivatives involves complex chemical reactions and has been the subject of extensive research. These synthetic routes provide essential insights into the development of new pharmaceuticals and bioactive compounds (Semenov et al., 2008).
Vibrational Spectroscopic Studies
- Detailed vibrational spectroscopic studies, including FT-IR and FT-Raman analyses, have been conducted on quinazoline derivatives to understand their molecular structure and properties better. These studies are crucial for identifying potential chemotherapeutic agents (Sebastian et al., 2015).
properties
IUPAC Name |
6-bromo-3-[4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN4O3/c1-16-5-3-6-19(13-16)28-12-11-27(15-17(28)2)22(30)7-4-10-29-23(31)20-14-18(25)8-9-21(20)26-24(29)32/h3,5-6,8-9,13-14,17H,4,7,10-12,15H2,1-2H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNRTICYVFVYHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(4-(3-methyl-4-(m-tolyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione |
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